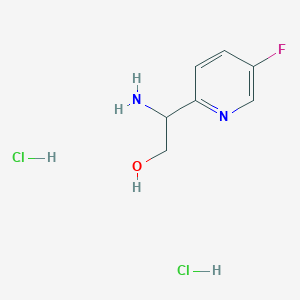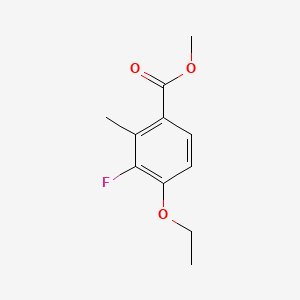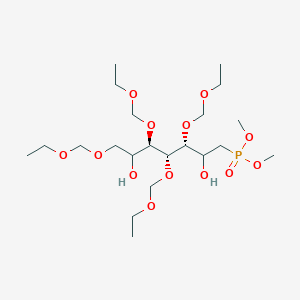
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate is a complex organic compound characterized by multiple ethoxymethoxy groups and a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups using ethoxymethoxy groups, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonate derivatives and molecules with multiple ethoxymethoxy groups. Examples include:
- Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(methoxymethoxy)-2,6-dihydroxyheptyl)phosphonate
- Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyhexyl)phosphonate
Uniqueness
What sets Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H45O13P |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
(3R,4R,5R)-1-dimethoxyphosphoryl-3,4,5,7-tetrakis(ethoxymethoxy)heptane-2,6-diol |
InChI |
InChI=1S/C21H45O13P/c1-7-27-13-31-11-17(22)19(32-14-28-8-2)21(34-16-30-10-4)20(33-15-29-9-3)18(23)12-35(24,25-5)26-6/h17-23H,7-16H2,1-6H3/t17?,18?,19-,20-,21-/m1/s1 |
Clave InChI |
SCLBCMCXPRADKK-DPVAKWRKSA-N |
SMILES isomérico |
CCOCOCC([C@H]([C@H]([C@@H](C(CP(=O)(OC)OC)O)OCOCC)OCOCC)OCOCC)O |
SMILES canónico |
CCOCOCC(C(C(C(C(CP(=O)(OC)OC)O)OCOCC)OCOCC)OCOCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14030172.png)
![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
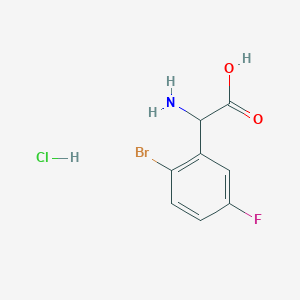
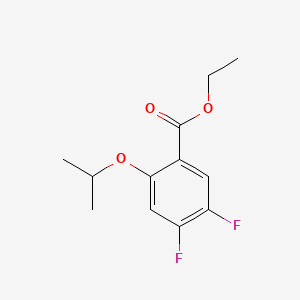

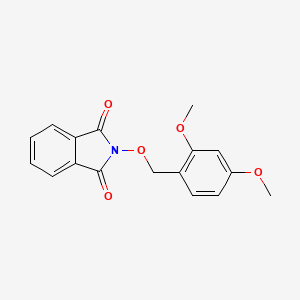
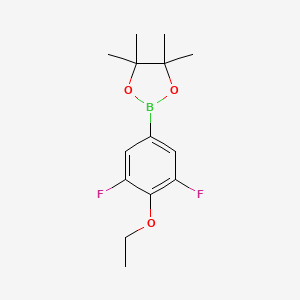
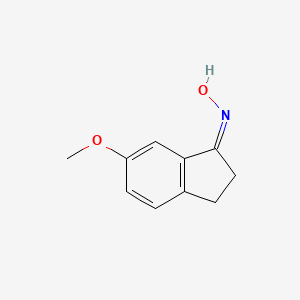

![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
